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molecular formula C13H12BrN3OS B8442274 1-(3-Bromo-pyridin-2-yl)-3-(4-methoxy-phenyl)-thiourea

1-(3-Bromo-pyridin-2-yl)-3-(4-methoxy-phenyl)-thiourea

Cat. No. B8442274
M. Wt: 338.22 g/mol
InChI Key: OSIBRSHFVWSYMI-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

To a suspension of sodium hydride, 60% disp. in mineral oil (3:2, sodium hydride: mineral oil, 1.0 g, 25 mmol) in 1,4-dioxane (50 mL, 600 mmol) was added 3-bromo-pyridin-2-ylamine (2.68 g, 15.5 mmol). The mixture was stirred for 5 minutes at room temperature under an atmosphere of nitrogen. 1-Isothiocyanato-4-methoxy-benzene (2.35 mL, 17.0 mmol) was slowly added to the suspension. Slow gas evolution was noted and the suspension slowly thickened to a slurry. The mixture was stirred at room temperature for 18 hours and the volatiles were evaporated to a yield a tan solid. To the solid was added saturated aqueous ammonium chloride solution (100 mL). Gas evolution and exotherm noted. The mixture was stirred for 30 minutes and the waxy solid was filtered. The solid was triturated with ether (50 mL), filtered and rinsed with ether. 1-(3-Bromo-pyridin-2-yl)-3-(4-methoxy-phenyl)-thiourea was isolated as a yellow solid (4.96 g, 95%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 12.85 (s, 1H), 8.75 (s, 1H), 8.38 (dd, J=4.8, 1.2 HZ, 1H), 8.24 (dd, J=7.9, 1.3 Hz, 1H), 7.56-7.50 (m, 2H), 7.15 (dd, J=7.9, 4.9 Hz, 1H), 7.00-6.95 (m, 2H), 3.77 (s, 3H). MS=338, 340 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
2.35 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCOCC1.[Br:9][C:10]1[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][CH:15]=1.[N:17]([C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1)=[C:18]=[S:19]>[Cl-].[NH4+]>[Br:9][C:10]1[C:11]([NH:16][C:18]([NH:17][C:20]2[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=2)=[S:19])=[N:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2.68 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)N
Step Three
Name
Quantity
2.35 mL
Type
reactant
Smiles
N(=C=S)C1=CC=C(C=C1)OC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes at room temperature under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated to
CUSTOM
Type
CUSTOM
Details
a yield a tan solid
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the waxy solid was filtered
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C(=NC=CC1)NC(=S)NC1=CC=C(C=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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